Ureidosuccinic acid dihydrazide is a chemical compound derived from ureidosuccinic acid, which is an important intermediate in the biosynthesis of pyrimidines. This compound is classified as a dihydrazide, specifically a derivative of ureidosuccinic acid, and is recognized for its role in various biological processes. Ureidosuccinic acid dihydrazide has garnered attention due to its potential applications in scientific research and its relevance in metabolic pathways.
Ureidosuccinic acid dihydrazide can be synthesized from ureidosuccinic acid through hydrazinolysis. It belongs to the class of organic compounds known as carboxylic acids and derivatives, specifically categorized under amino acids, peptides, and analogues. The molecular formula of ureidosuccinic acid dihydrazide is , with a molecular weight of approximately 204.19 g/mol .
The synthesis of ureidosuccinic acid dihydrazide typically involves the reaction of ureidosuccinic acid with hydrazine or its derivatives. The general reaction can be represented as follows:
This reaction can be conducted under mild conditions, often at room temperature or slightly elevated temperatures, to facilitate the formation of the dihydrazide. The process may require a catalyst to enhance the reaction rate and yield .
Ureidosuccinic acid dihydrazide has a complex molecular structure characterized by multiple functional groups. The structural representation includes:
The compound features a hydrazide functional group (-C(=O)N-NH2), which is responsible for its reactivity in various chemical processes.
Ureidosuccinic acid dihydrazide participates in several chemical reactions, primarily involving nucleophilic attack due to the presence of hydrazine groups. These reactions include:
These reactions are significant in synthetic organic chemistry, particularly in the development of new compounds for pharmaceutical applications .
The mechanism of action for ureidosuccinic acid dihydrazide primarily revolves around its role as an intermediate in biochemical pathways, particularly in pyrimidine biosynthesis. The compound interacts with enzymes involved in nucleotide synthesis, influencing cellular metabolism.
Ureidosuccinic acid dihydrazide exhibits several notable physical and chemical properties:
These properties contribute to its stability and reactivity under various conditions.
Ureidosuccinic acid dihydrazide has several applications in scientific research:
Ureidosuccinic acid dihydrazide (USAD) exerts its primary biochemical effect through potent inhibition of aspartate carbamoyltransferase (ACTase; EC 2.1.3.2), the pivotal regulatory enzyme that catalyzes the committed step in de novo pyrimidine biosynthesis. ACTase facilitates the carbamoylation of L-aspartate using carbamoyl phosphate as a donor substrate to form N-carbamoyl-L-aspartate (ureidosuccinic acid) [5]. This enzymatic reaction establishes the foundational carbon skeleton of the pyrimidine ring system. Molecular analyses reveal that USAD functions as a transition state analog that competitively occupies the enzyme's catalytic site, effectively blocking substrate binding through steric hindrance and electrostatic disruption [3].
The molecular mechanism involves specific interactions with ACTase's highly conserved catalytic residues. Structural studies demonstrate that His134 in Escherichia coli ACTase plays a critical role in substrate orientation, with its imidazole ring positioned to form hydrogen bonds with the carbonyl oxygen of carbamoyl phosphate analogs [3]. USAD's dihydrazide groups mimic the tetrahedral transition state during nucleophilic attack by aspartate, thereby stabilizing an enzyme conformation with markedly reduced catalytic turnover. This interaction creates a molecular "lock" that prevents the proper positioning of both substrates:
Table 1: Kinetic Parameters of ACTase Inhibition by USAD
| Organism | Km (carbamoyl phosphate) | Vmax (μmol/min/mg) | Ki (USAD) (μM) | Inhibition Type |
|---|---|---|---|---|
| E. coli | 0.24 ± 0.03 mM | 8.7 ± 0.9 | 0.8 ± 0.1 | Competitive |
| S. cerevisiae | 0.38 ± 0.05 mM | 5.2 ± 0.6 | 2.3 ± 0.4 | Mixed |
| Rat liver | 0.42 ± 0.06 mM | 1.8 ± 0.3 | 15.6 ± 2.1 | Non-competitive |
Biochemical assays demonstrate that USAD causes a concentration-dependent collapse of UTP pools through this targeted inhibition. In hepatoma cell models, 50 μM USAD reduced UTP concentrations by 78% within 30 minutes, establishing a direct causal relationship between ACTase inhibition and pyrimidine nucleotide depletion [2]. The inhibition exhibits positive cooperativity in bacterial enzymes, with Hill coefficients >1.5, indicating allosteric effects beyond simple active site blockade. This synergistic depression of nucleotide pools effectively starves rapidly dividing cells of essential pyrimidine precursors required for DNA and RNA synthesis [2].
The blockade at the ACTase step induces profound dysregulation throughout the pyrimidine biosynthetic pathway. USAD administration causes pathway intermediate accumulation, most notably a 22-fold increase in intracellular carbamoyl phosphate and a 15-fold elevation in aspartate concentrations within E. coli cultures within 60 minutes of exposure [1]. This substrate accumulation creates a biochemical bottleneck that propagates through subsequent reactions:
The most significant metabolic consequence is the paradoxical accumulation of ureidosuccinic acid (N-carbamoyl-L-aspartate) despite ACTase inhibition. This occurs because USAD partially dissociates from the enzyme at high substrate concentrations, allowing limited catalytic turnover while simultaneously preventing the efficient channeling of ureidosuccinic acid to dihydroorotase [5]. The resulting intermediate imbalance creates a metabolic "traffic jam" that stalls the entire pathway.
Table 2: Metabolite Changes in Pyrimidine Pathway Following USAD Exposure
| Metabolite | E. coli Concentration Change | S. cerevisiae Concentration Change | Mammalian Cell Change |
|---|---|---|---|
| Carbamoyl phosphate | ↑ 2200% | ↑ 1850% | ↑ 320% |
| L-Aspartate | ↑ 1500% | ↑ 920% | ↑ 210% |
| Ureidosuccinic acid | ↑ 680% | ↑ 450% | ↑ 95% |
| Dihydroorotate | ↓ 88% | ↓ 76% | ↓ 45% |
| Orotate | ↓ 92% | ↓ 81% | ↓ 52% |
| UTP | ↓ 96% | ↓ 89% | ↓ 78% |
This disruption extends to nucleotide interconversion pathways. The uridylate trapping phenomenon occurs when existing UTP molecules are irreversibly incorporated into nucleic acids or degraded, without replacement from de novo synthesis. The resulting nucleotide triphosphate imbalance activates salvage pathway enzymes, though this compensatory mechanism proves insufficient to maintain pyrimidine homeostasis during sustained ACTase inhibition [2]. Metabolic flux analysis reveals that USAD reduces carbon flow through the de novo pathway to less than 5% of baseline activity while increasing salvage pathway activity by 300-400% – a compensation that remains inadequate to prevent UTP pool collapse [1] [2].
The inhibitory potency of USAD exhibits remarkable phylogenetic variability, with significantly greater effects observed in bacterial systems compared to eukaryotic organisms. This selectivity arises from fundamental structural and regulatory differences in ACTase enzymes across species:
Bacterial sensitivity: E. coli ACTase exists as a dodecameric complex (6 catalytic subunits + 6 regulatory subunits) with allosteric regulation by nucleotide effectors. USAD binds with 20-fold greater affinity to bacterial catalytic trimers (Ki = 0.8 μM) compared to mammalian enzymes [3]. The high-affinity interaction stems from precise complementary with the bacterial active site architecture, particularly the orientation of His134 which positions the inhibitor for optimal transition state mimicry [3].
Eukaryotic resistance: Mammalian ACTase exists as part of the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) that channels intermediates without release. The catalytic domain exhibits weaker USAD binding (Ki = 15.6 μM) due to distinct active site topology and the presence of alternative substrate channels [1] [2]. Yeast enzymes display intermediate sensitivity, reflecting their evolutionary position between prokaryotes and higher eukaryotes.
The regulatory divergence between systems further explains differential susceptibility. Bacterial ACTase undergoes allosteric transitions between tense (T) and relaxed (R) states modulated by ATP (activator) and CTP (inhibitor). USAD binding stabilizes the T-state conformation in E. coli enzymes, amplifying inhibition beyond simple active site occupancy [1] [3]. In contrast, mammalian CAD lacks equivalent allosteric control mechanisms, instead relying on phosphorylation for regulation. This architectural difference renders bacterial metabolism more vulnerable to USAD-induced disruption.
Metabolomic profiling reveals that USAD exposure creates a 10-fold greater UTP reduction in E. coli compared to human cell lines at equimolar concentrations. This selective metabolic disruption stems from three complementary mechanisms:
The evolutionary conservation of pyrimidine biosynthesis makes USAD a valuable probe for comparative enzymology studies. Its discriminatory action illuminates fundamental differences in pathway architecture while suggesting strategies for targeted antimicrobial development that exploits bacterial-specific vulnerabilities in nucleotide metabolism [1] [3].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1